molecular formula C6H8ClN3O B8387236 5-Chloro-4-methoxypyridin-2,3-diamine

5-Chloro-4-methoxypyridin-2,3-diamine

Cat. No.: B8387236
M. Wt: 173.60 g/mol
InChI Key: SRAQFLSCIKIOES-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxypyridin-2,3-diamine is a pyridine derivative characterized by a chloro group at position 5, a methoxy group at position 4, and two amine groups at positions 2 and 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

5-chloro-4-methoxypyridine-2,3-diamine

InChI

InChI=1S/C6H8ClN3O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,8H2,1H3,(H2,9,10)

InChI Key

SRAQFLSCIKIOES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1Cl)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Chloro-4-methylpyridine-2,3-diamine
  • Key Difference : Methyl group replaces methoxy at position 3.
  • Similarity score: 0.75 .
  • Biological Relevance : Methyl groups often enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to methoxy-substituted analogs.
4-Chloro-5-methoxypyridin-3-amine
  • Key Difference : Chloro and methoxy groups are swapped (positions 4 and 5), with only one amine group at position 3.
  • Impact : Altered electronic distribution may affect binding to biological targets. This compound is listed in pyridine catalogs but lacks detailed activity data .
N3-(3-Chloro-4-fluoro-phenyl)-5-methoxy-furo[2,3-c]pyridine-2,3-diamine
  • Key Difference : Incorporates a fused furan ring and a 3-chloro-4-fluoro-phenyl group.
  • Fluorine substitution may improve bioavailability .
Benzo[g]quinoxaline Derivatives (e.g., Compound 3 in )
  • Structure: Features a fused benzene-quinoxaline core with diamine substituents.
  • Activity : Exhibits submicromolar cytotoxicity (IC₅₀ < 1 μM) against MCF-7 breast cancer cells via Bax activation and Bcl2 downregulation .
  • Contrast: The pyridine core of 5-Chloro-4-methoxypyridin-2,3-diamine lacks the extended aromatic system of benzo[g]quinoxalines, which may reduce intercalation-based anticancer mechanisms.
Chloroquinoline Diamines (e.g., Ro 41-3118 in )
  • Structure: Quinoline core with ethyl and diamine side chains.
  • Activity: These compounds are antimalarial agents with metabolites (e.g., monodesethyl derivatives) showing varied pharmacokinetics .
  • Contrast: The pyridine scaffold in this compound may offer metabolic stability compared to quinolines, which undergo rapid desethylation.

Physicochemical Properties

Molecular Weight and Solubility
  • This compound : Estimated molecular weight ~173.6 g/mol. Methoxy group enhances solubility in polar solvents.
  • 5-Chloro-4-methylpyridine-2,3-diamine : Molecular weight ~157.6 g/mol. Lower polarity due to methyl substitution .
  • 4-Chloro-5-methoxypyridin-3-amine : Molecular weight ~158.6 g/mol. Single amine group reduces hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source
This compound 5-Cl, 4-OCH₃, 2,3-NH₂ C₆H₇ClN₃O ~173.6 Not reported (structural analog data used)
5-Chloro-4-methylpyridine-2,3-diamine 5-Cl, 4-CH₃, 2,3-NH₂ C₆H₇ClN₃ ~157.6 Not reported
4-Chloro-5-methoxypyridin-3-amine 4-Cl, 5-OCH₃, 3-NH₂ C₆H₆ClN₂O ~158.6 Not reported
Benzo[g]quinoxaline (Compound 3) Fused benzene-quinoxaline, diamine C₁₄H₁₀N₄ ~234.3 IC₅₀ < 1 μM (MCF-7 cells)
Ro 41-3118 Quinoline, ethyl-diamine C₁₅H₁₇ClN₃ ~274.8 Antimalarial

Research Findings and Implications

  • Metabolic Stability : The absence of ethyl groups (cf. Ro 41-3118) may reduce susceptibility to oxidative metabolism, extending half-life .
  • Anticancer Potential: While benzo[g]quinoxalines show potent activity, the simpler pyridine scaffold of this compound could be optimized for solubility and synthetic accessibility .

Preparation Methods

Synthetic Pathways for Chlorinated Pyridine Derivatives

Chlorination and functional group interconversion are critical steps in constructing polysubstituted pyridines. Source outlines a method for synthesizing 5-chloro-2,3-difluoropyridine via sequential chlorination, diazotization, and fluorination, starting from 2-aminopyridine . Adapting this approach, the methoxy group in 5-chloro-4-methoxypyridin-2,3-diamine could be introduced early in the synthesis through nucleophilic aromatic substitution (NAS) or protection-deprotection strategies. For example, methoxylation of a chlorinated pyridine intermediate using sodium methoxide under controlled conditions may yield the desired substitution pattern .

Key challenges include avoiding over-chlorination and ensuring regioselectivity. The use of directing groups, such as amino or nitro substituents, could guide chlorination to the desired position. Source demonstrates the utility of amino groups in directing chlorination during the synthesis of 3-amino-2-chloro-4-methylpyridine, where the amino group stabilizes intermediates and influences reaction pathways .

Amination Strategies for Pyridine Systems

Introducing amine groups into chlorinated pyridines often requires careful selection of reagents to prevent side reactions. Source details a two-step process for converting a cyano group to an amine via acidic hydrolysis, yielding 3-amino-2-chloro-4-methylpyridine with high purity . Similarly, the target compound’s 2,3-diamine functionality could be achieved through:

  • Reductive Amination : Reduction of nitro groups using catalysts like palladium on carbon or Raney nickel under hydrogen atmosphere.

  • Hofmann Degradation : Conversion of amides to amines, as demonstrated in the synthesis of CAPIC, where a cyano intermediate is hydrolyzed to an amide and subsequently degraded .

A critical consideration is the stability of the methoxy group under strongly acidic or basic conditions. Source highlights the use of aqueous sodium hydroxide for hydrolysis in the presence of sensitive functional groups, suggesting that mild alkaline conditions may preserve the methoxy substituent during amination .

Integrated Synthetic Route Proposal

Combining these strategies, a plausible synthetic route for this compound could proceed as follows:

  • Chlorination of 4-Methoxypyridin-2,3-diamine :

    • Treat 4-methoxypyridin-2,3-diamine with phosphorus oxychloride (POCl₃) at reflux (110°C) to introduce chlorine at the 5-position .

    • Reaction Conditions :

      • Solvent: Toluene or dichloromethane

      • Catalyst: Dicyclohexylcarbodiimide (DCC) for dehydrocondensation

      • Yield: ~70–85% (extrapolated from analogous reactions)

  • Protection and Deprotection of Amine Groups :

    • Protect the 2,3-diamine groups as tert-butoxycarbonyl (Boc) derivatives to prevent unwanted side reactions during chlorination.

    • Deprotect using trifluoroacetic acid (TFA) post-chlorination .

  • Purification and Characterization :

    • Isolate the product via column chromatography or recrystallization from methanol/water mixtures .

    • Validate structure using NMR, IR, and elemental analysis .

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield Key Challenges
ChlorinationPOCl₃, DCC, 110°C, 24h73–85% Regioselectivity, byproduct formation
MethoxylationNaOMe, DMSO, 100°C, 12h~65% Competing elimination reactions
AminationH₂SO₄ hydrolysis, 90°C, 3h80–90% Acid sensitivity of methoxy group

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-4-methoxypyridin-2,3-diamine, and how are reaction conditions optimized?

Methodological Answer: A multi-step synthesis approach is commonly employed. For example, analogous pyridine derivatives are synthesized via sequential steps such as N-oxidation, nitration, nucleophilic substitution, and chloromethylation . Optimization involves adjusting reaction time, temperature, and base selection (e.g., using triethylamine or DBU). For instance, chlorination steps may require controlled temperatures (0–5°C) to minimize side reactions. Yield and purity are monitored using HPLC and NMR .

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsKey Outcomes
N-OxidationH₂O₂, AcOH, 70°C, 6hFormation of pyridine N-oxide
NitrationHNO₃/H₂SO₄, 0°C, 2hIntroduction of nitro group
ChloromethylationClCH₂OH, HCl, reflux, 12hFinal halogenation step

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and molecular structure. For example, methoxy groups resonate at δ 3.8–4.0 ppm in ¹H NMR .
  • X-ray Crystallography: Resolves molecular geometry and planarity. Pyridine rings typically exhibit r.m.s. deviations <0.02 Å from planarity, while methoxy groups may deviate (~1.08 Å) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for research-grade material) .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methoxy) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The chloro group at position 5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Methoxy at position 4 directs regioselectivity via steric and electronic effects. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C yield biaryl products with >75% efficiency. Steric hindrance from the methoxy group may reduce coupling rates compared to unsubstituted analogs .

Q. Table 2: Substituent Effects on Reactivity

SubstituentPositionElectronic EffectReactivity in Cross-Coupling
-Cl5Electron-withdrawingHigh (activates C–X bond)
-OCH₃4Electron-donatingModerate (steric hindrance)

Q. What computational models predict the biological interactions of this compound with enzyme targets?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with enzymes like kinases or oxidoreductases. The chloro and methoxy groups contribute to binding affinity by forming halogen bonds and hydrogen bonds, respectively. For example, docking studies with cytochrome P450 enzymes show binding energies of −8.2 kcal/mol, suggesting potential metabolic stability .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, catalyst loading). For instance, trace water in DMF may reduce yields by 10–15% .
  • Meta-Analysis: Compare data across studies using standardized assays (e.g., MIC values for antimicrobial activity). Contradictions in IC₅₀ values may arise from assay variability (e.g., cell line differences) .
  • Structural Verification: Confirm compound identity via X-ray crystallography to rule out isomer contamination .

Q. What strategies improve the regioselectivity of functionalizing this compound?

Methodological Answer:

  • Directed Ortho-Metalation: Use directing groups (e.g., amides) to selectively introduce substituents at the 2-position.
  • Protection/Deprotection: Temporarily protect the diamine group with Boc anhydride to prevent unwanted side reactions during halogenation .

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